3-(Cyclohex-1-en-1-yl)thiophene
Description
Properties
CAS No. |
76441-42-4 |
|---|---|
Molecular Formula |
C10H12S |
Molecular Weight |
164.27 g/mol |
IUPAC Name |
3-(cyclohexen-1-yl)thiophene |
InChI |
InChI=1S/C10H12S/c1-2-4-9(5-3-1)10-6-7-11-8-10/h4,6-8H,1-3,5H2 |
InChI Key |
TXXFGIXDZFZXKD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=CC1)C2=CSC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Data Tables
Table 1: Key Properties of Selected Thiophene Derivatives
| Compound | Substituent | Synthesis Method | Molar Mass (g/mol) | Regioregularity (%) | Thermal Stability (°C) |
|---|---|---|---|---|---|
| Poly[3-(6-chlorohexyl)thiophene] | Chlorohexyl | Oxidative Polymerization | ~15,000 | 78 | 280 |
| Poly[3-(6-bromohexyl)thiophene] | Bromohexyl | Oxidative Polymerization | ~18,500 | 85 | 265 |
| 3-Thiophenylboronic Acid | Boronic Acid | Suzuki Coupling | 161.06 | N/A | 200 |
| Thiophene with EWGs (COMe) | Carbonyl Methyl | TFA-H₂O Reaction | ~220 | N/A | 240 |
Table 2: Instrumentation for Characterization
Research Findings and Implications
- Substituent-Driven Reactivity : Halogenated alkyl chains (Cl, Br) enhance regioregularity in polymers compared to bulkier cyclohexenyl groups, which may hinder chain alignment .
- Electronic Tuning : Cyclohexenyl substituents introduce steric effects that reduce crystallinity but improve solubility, critical for solution-processable organic semiconductors .
- Synthetic Challenges : Functionalization with EWGs requires stringent conditions (e.g., TFA-H₂O), whereas alkylation is more straightforward but sensitive to halogen choice .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-(cyclohex-1-en-1-yl)thiophene, and how are yields maximized?
- The compound is typically synthesized via nucleophilic substitution or cyclization reactions. For example, a two-step protocol involving alkylation (e.g., using iodomethane) followed by silica gel purification (98:2–92:8 hexanes/EtOAc) achieved 70% yield over two steps . Key parameters include temperature control (e.g., room temperature for alkylation), solvent selection, and reaction time. Continuous flow reactors may enhance efficiency in scaled-up syntheses .
Q. How is this compound characterized structurally and spectroscopically?
- NMR Spectroscopy : and NMR are critical for confirming regiochemistry. For instance, NMR peaks at δ 7.27 (dd, ) and δ 6.99 (d, ) indicate thiophene ring protons, while cyclohexene protons appear at δ 2.42–1.62 (m) .
- Mass Spectrometry : HRMS (ESI+) confirms molecular ion peaks (e.g., [M+Na] at m/z 255.0822 for derivatives) .
- X-ray Crystallography : Resolves bond angles and disorder in cyclohexene substituents (e.g., site occupancies = 0.562 and 0.438 in related compounds) .
Advanced Research Questions
Q. What strategies resolve contradictions in substitution reaction outcomes for thiophene derivatives?
- Conflicting reactivity (e.g., bromine vs. chlorine substituents) can arise from steric/electronic effects. For example, bromine in 3-(4-bromobutyl)thiophene enhances nucleophilic substitution rates compared to chlorine analogs. Methodological solutions include:
- Kinetic Studies : Compare reaction rates under identical conditions .
- DFT Calculations : Predict reactive sites (e.g., sulfur in thiophene vs. cyclohexene double bonds) using B3LYP or CAM-B3LYP functionals .
Q. How do electronic properties of this compound derivatives influence material science applications?
- The thiophene ring contributes to π-conjugation, enabling use in organic semiconductors. Key analyses include:
- UV-Vis Spectroscopy : Lambert-Beer plots (e.g., λmax ~350 nm for oligophenothiazine derivatives) reveal optical bandgaps .
- Frontier Molecular Orbital (FMO) Analysis : TD-DFT calculations (e.g., HOMO-LUMO gaps of 2.8–3.1 eV) guide design of conductive polymers .
Q. What methodologies assess the biological activity of thiophene derivatives, and how are mechanisms validated?
- In Vitro Assays : Antimicrobial activity is tested via MIC (Minimum Inhibitory Concentration) against S. aureus and E. coli. For example, IC50 values <10 μM suggest therapeutic potential .
- Molecular Docking : Simulates interactions with target proteins (e.g., cyclooxygenase-2 for anti-inflammatory activity).
- Pharmacokinetic Studies : Lipophilicity (logP) is calculated via HPLC to predict membrane permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
